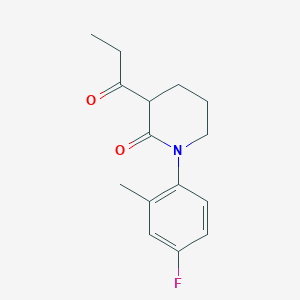

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

説明

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a piperidin-2-one derivative featuring a 4-fluoro-2-methylphenyl group at position 1 and a propanoyl substituent at position 2. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group on the phenyl ring may influence steric interactions with biological targets .

特性

分子式 |

C15H18FNO2 |

|---|---|

分子量 |

263.31 g/mol |

IUPAC名 |

1-(4-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |

InChIキー |

QHSGSIBKUDMUBG-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)C |

製品の起源 |

United States |

準備方法

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves several steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene, which undergoes a series of reactions to introduce the piperidinone moiety.

Reaction Conditions: The process often involves the use of reagents such as acyl chlorides and amines under controlled temperature and pressure conditions.

Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving catalytic processes and continuous flow reactors to ensure consistency and efficiency.

化学反応の分析

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.

Common Reagents: Typical reagents include halogenating agents, reducing agents, and oxidizing agents, depending on the desired transformation.

Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in synthetic chemistry.

科学的研究の応用

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

作用機序

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: These interactions can affect pathways related to neurotransmission, inflammation, or cellular metabolism, depending on the specific application and target.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

(2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one (CAS: 105919-40-2)

- Core Structure: Piperidine ring with a propenone (α,β-unsaturated ketone) group.

- Substituents : 4-Fluorophenyl and 2-methylpiperidinyl.

- In contrast, the propanoyl group in the target compound lacks conjugation, favoring hydrogen bonding interactions .

2.1.2. 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one

- Core Structure : Identical piperidin-2-one backbone.

- Substituents : 3-Fluoro-4-methoxyphenyl at position 1.

(E)-1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one

- Core Structure: Chalcone (propenone) scaffold.

- Substituents : 4-Fluoro-3-methylphenyl and substituted phenyl groups.

- Key Differences: The absence of a piperidinone ring reduces conformational rigidity, which may lower target specificity compared to the bicyclic system in the target compound .

Physicochemical Properties

- Lipophilicity : Fluorine and methyl groups increase logP values, favoring blood-brain barrier penetration.

- Solubility: Methoxy-substituted analogues (e.g., 1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one) exhibit higher aqueous solubility due to polar methoxy groups .

- Stability: Propenone derivatives (e.g., CAS: 105919-40-2) may undergo photodegradation due to conjugated double bonds, whereas saturated propanoyl derivatives are more stable .

生物活性

1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperidine ring, a propanoyl group, and a fluorinated phenyl moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail its effects on different cellular targets and mechanisms.

Cytotoxicity

Studies have demonstrated that this compound shows potent cytotoxic effects against several cancer cell lines, including:

- Ca9-22 (oral squamous cell carcinoma)

- HSC-2 (human oral squamous carcinoma)

- HSC-4 (human oral squamous carcinoma)

The compound's cytotoxicity is characterized by submicromolar CC50 values, indicating high potency against malignant cells while displaying selectivity towards non-malignant cells .

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | 0.5 | 10 |

| HSC-2 | 0.7 | 8 |

| HSC-4 | 0.6 | 9 |

| HGF (non-malignant) | >10 | - |

The mechanism of action for 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, leading to inhibited proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in Cancer Letters reported that treatment with 1-(4-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one resulted in significant tumor regression in xenograft models of oral cancer .

- Another research article highlighted its ability to lower mitochondrial membrane potential in CEM cells, indicating mitochondrial dysfunction as a mechanism for its cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。